REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([CH3:22])=[CH:19][CH:20]=2)[O:15][C:14](=[O:23])[CH:13]=1)[CH3:10].N(CCCC#N)=NCCCC#N>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:22][C:18]1[CH:17]=[C:16]2[C:21]([C:12]([O:11][CH2:9][CH3:10])=[CH:13][C:14](=[O:23])[O:15]2)=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
9.59 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(OC2=CC(=CC=C12)C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NCCCC#N)CCCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing the mixture for 1 hr the solvent
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C2C(=CC(OC2=C1)=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.73 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |